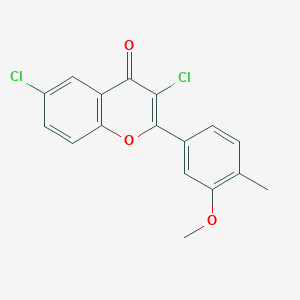

3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one

Beschreibung

Eigenschaften

CAS-Nummer |

194164-30-2 |

|---|---|

Molekularformel |

C17H12Cl2O3 |

Molekulargewicht |

335.2 g/mol |

IUPAC-Name |

3,6-dichloro-2-(3-methoxy-4-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C17H12Cl2O3/c1-9-3-4-10(7-14(9)21-2)17-15(19)16(20)12-8-11(18)5-6-13(12)22-17/h3-8H,1-2H3 |

InChI-Schlüssel |

CHTGVTGGMNMREN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization via Baker–Venkataraman Rearrangement

-

- 2'-hydroxy-5'-methoxyacetophenone derivatives (to introduce the 3-methoxy-4-methylphenyl group)

- Appropriate benzoyl chlorides or acid derivatives for acylation

-

- The phenolic acetophenone is acylated with benzoyl chloride derivatives to form esters.

- Treatment with a strong base (e.g., potassium hydroxide or lithium bis(trimethylsilyl)amide) induces the Baker–Venkataraman rearrangement, generating a 1,3-diketone intermediate.

- Acidic or thermal cyclization of this intermediate yields the chromone core.

-

- Lithium bis(trimethylsilyl)amide in THF at low temperatures (-78 °C to room temperature) for rearrangement.

- Cyclization by heating or acid catalysis.

This method is supported by literature on chromone synthesis and is adaptable for introducing various substituents on the aromatic rings.

Selective Chlorination

-

- Chlorinating agents such as sulfuryl chloride (SO2Cl2), N-chlorosuccinimide (NCS), or chlorine gas under controlled conditions.

-

- The chromone intermediate is subjected to chlorination to introduce chlorine atoms at the 3 and 6 positions.

- Reaction conditions (temperature, solvent, time) are optimized to avoid over-chlorination or substitution at undesired positions.

-

- The presence of electron-donating groups (methoxy, methyl) on the phenyl ring influences regioselectivity.

- Chlorination is often performed in solvents like chloroform or dichloromethane at low temperatures to maintain selectivity.

Alternative Synthetic Routes from Patents

A patent (US4900727A) describes the preparation of 4H-1-benzopyran-4-one derivatives via multi-step synthesis involving:

- Acid-catalyzed condensation of substituted phenols with ketones in glacial acetic acid under controlled temperature.

- Subsequent reduction and oxidation steps to form the chromone ring system.

- Use of boron trifluoride etherate and sodium borohydride for selective reductions.

- Final purification by recrystallization from suitable solvents.

Though this patent focuses on related benzopyranone compounds, the methodology can be adapted for the dichloro-substituted derivative by choosing appropriate starting materials and chlorination steps.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Acylation | Benzoyl chloride, base (e.g., pyridine) | Formation of ester intermediate | Precursor for rearrangement |

| Baker–Venkataraman rearrangement | Lithium bis(trimethylsilyl)amide, THF, -78 °C to RT | Formation of 1,3-diketone intermediate | Critical for chromone ring formation |

| Cyclization | Acidic conditions or heat | Closure of chromone ring | Yields 4H-1-benzopyran-4-one core |

| Chlorination | SO2Cl2, NCS, or Cl2, low temperature | Introduction of Cl at 3,6-positions | Requires regioselectivity control |

| Purification | Recrystallization (e.g., ethanol, petroleum ether) | Isolation of pure product | Ensures high purity and yield |

Research Findings and Optimization Notes

Regioselectivity: The presence of methoxy and methyl groups on the phenyl ring directs electrophilic substitution during chlorination, favoring the 3 and 6 positions on the benzopyranone ring.

-

- Maintaining low temperatures during chlorination prevents over-substitution.

- Using dry solvents and inert atmosphere (nitrogen) improves reaction reproducibility.

Purification: Recrystallization from solvents like ethanol or petroleum ether yields high-purity products with melting points consistent with literature values.

-

- NMR (1H and 13C) confirms substitution pattern.

- Mass spectrometry (ESI-MS) verifies molecular weight.

- Melting point determination ensures compound identity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,6-Dichlor-2-(3-Methoxy-4-methylphenyl)-4H-1-benzopyran-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Chloratome in der Verbindung können mit anderen funktionellen Gruppen durch nukleophile Substitutionsreaktionen substituiert werden. Übliche Reagenzien umfassen Natriummethoxid oder Natriumethoxid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriummethoxid in Methanol oder Natriumethoxid in Ethanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von substituierten Benzopyran-Derivaten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate notable activity against both Gram-positive and Gram-negative bacteria. The tetracyclic structure of these compounds enhances their antibacterial efficacy by inhibiting the bacterial DNA gyrase enzyme, which is crucial for bacterial replication and survival .

Table 1: Antimicrobial Activity of Benzopyran Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| 6a | Significant | Moderate | Inactive |

| 6b | Significant | Significant | Significant |

| 7a | Moderate | Significant | Inactive |

Anticancer Properties

Benzopyran derivatives have also been investigated for their anticancer properties. Studies reveal that certain substituted benzopyrans can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The presence of specific substituents on the benzopyran core can significantly influence their cytotoxicity against different cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxicity of several benzopyran derivatives on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that compounds with methoxy and methyl substitutions exhibited enhanced cytotoxic effects compared to unsubstituted analogs.

Photostability and Photosensitization

The photosensitizing properties of benzopyran derivatives make them suitable candidates for applications in photodynamic therapy (PDT). Research has shown that these compounds can generate reactive oxygen species upon light activation, leading to localized cell damage in targeted tissues . This property is particularly useful in treating superficial tumors and skin conditions.

Table 2: Photosensitizing Activity of Benzopyran Derivatives

| Compound | Photosensitizing Activity | Comparison to Standard (Xanthotoxin) |

|---|---|---|

| 4a | High | Stronger |

| 7b | Moderate | Comparable |

| 6b | Low | Lower |

Synthesis and Derivative Development

The synthesis of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one involves several chemical reactions that allow for the incorporation of various functional groups, enhancing its biological activity. The Matsuda-Heck reaction is one such method employed for synthesizing complex benzopyran derivatives with potential therapeutic applications .

Synthesis Overview:

- Starting Materials : Utilize appropriate phenolic compounds and chlorinated intermediates.

- Reaction Conditions : Conduct reactions under controlled temperatures with catalysts to optimize yield.

- Characterization : Employ NMR and mass spectrometry for structural confirmation.

Wirkmechanismus

The mechanism of action of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The table below compares key structural and functional attributes of 3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one with related compounds:

Key Observations:

- Chlorine vs. Methoxy/Hydroxyl Groups : The target compound's Cl substituents increase electrophilicity compared to methoxy or hydroxyl groups in analogs like tangeretin or daidzein. This may enhance reactivity in biological systems .

- Hydrophobicity : The methoxy and methyl groups in the target compound likely improve membrane permeability relative to hydroxylated derivatives (e.g., daidzein) .

Biologische Aktivität

3,6-Dichloro-2-(3-methoxy-4-methylphenyl)-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in recent years due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing IC50 values in the low micromolar range. For instance:

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound also displays promising antimicrobial activity. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:

This antimicrobial potential makes it a candidate for further exploration in the development of antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays. In one study, it was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized below:

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by modulating signaling pathways involved in cell proliferation and apoptosis. Specifically, it appears to interact with the Bcl-2 family of proteins, which are crucial regulators of apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of benzopyran derivatives similar to this compound:

- Anticancer Study : A recent clinical trial involving patients with advanced solid tumors showed promising results with a benzopyran derivative leading to tumor regression in some cases.

- Antimicrobial Study : A case report documented the successful treatment of a resistant bacterial infection using a benzopyran derivative as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.